

Phenol-Chloroform Extraction: A Technical Guide to Nucleic Acid Purification

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Compound of Interest

Compound Name: Phenol chloroform

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This in-depth technical guide provides a comprehensive overview of the phenol-chloroform extraction method for nucleic acid purification. It details the composition of the chemical mixture, its underlying principles, and provides detailed experimental protocols. Furthermore, this guide presents a quantitative comparison with other common nucleic acid extraction techniques, offering researchers the data to make informed decisions for their experimental needs.

Core Principles of Phenol-Chloroform Extraction

Phenol-chloroform extraction is a liquid-liquid extraction technique fundamental to molecular biology for separating nucleic acids from proteins and lipids.^[1] The method leverages the differential solubility of these macromolecules in a biphasic solution created by mixing an aqueous sample with a phenol-chloroform solution.

Upon centrifugation, the mixture separates into three distinct phases:

- **Aqueous Phase (Upper):** This less dense, upper layer contains the hydrophilic nucleic acids (DNA and RNA).

- Interphase (Middle): A layer of precipitated proteins forms between the aqueous and organic phases.
- Organic Phase (Lower): This denser, lower layer consists of the hydrophobic phenol and chloroform, containing denatured proteins and lipids.[1]

The pH of the solution is a critical determinant in the selective separation of DNA and RNA. At a neutral to alkaline pH (7.0-8.0), both DNA and RNA are negatively charged and will partition into the aqueous phase.[1] However, at an acidic pH (around 4.5), DNA becomes neutralized and is driven into the organic phase, while RNA remains in the aqueous phase, allowing for their effective separation.

Composition and Purpose of the Phenol-Chloroform Mixture

The standard phenol-chloroform mixture is typically prepared in a ratio of 25:24:1 (phenol:chloroform:isoamyl alcohol). Each component plays a crucial role in the extraction process.

Component	Ratio	Purpose
Phenol	25	The primary function of phenol is to denature proteins by disrupting their secondary and tertiary structures. It is a non-polar solvent and effectively dissolves proteins.
Chloroform	24	Chloroform enhances the denaturing effect of phenol on proteins and solubilizes lipids. Crucially, its higher density increases the overall density of the organic phase, ensuring a sharp and stable separation from the aqueous phase.
Isoamyl Alcohol	1	Isoamyl alcohol is added as an anti-foaming agent, preventing the formation of an emulsion between the aqueous and organic phases during mixing. This leads to a cleaner separation and a more defined interphase. ^[2]

Quantitative Comparison of Nucleic Acid Extraction Methods

The choice of nucleic acid extraction method can significantly impact the yield and purity of the isolated molecules, which in turn affects downstream applications. The following tables summarize comparative data between phenol-chloroform extraction and other common methods.

Table 1: Comparison of DNA Extraction from Human Blood

Method	Mean DNA Yield (ng/ μ L)	Mean A260/A280 Purity Ratio
Phenol-Chloroform	~308	~1.89
Salting-Out	~18	~1.82

Data sourced from a comparative study on human blood samples.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Comparison of DNA Extraction from Human Saliva

Method	Mean DNA Yield (ng/ μ L)	Mean A260/A280 Purity Ratio
Phenol-Chloroform	~64	~1.87
Salting-Out	~38	~1.75

Data sourced from a comparative study on human saliva samples.[\[3\]](#)[\[4\]](#)

Note on Purity Ratios:

- An A260/A280 ratio of ~1.8 is generally considered "pure" for DNA.[\[6\]](#)[\[7\]](#)[\[8\]](#) Ratios lower than this may indicate protein or phenol contamination.[\[6\]](#)
- The A260/A230 ratio is another indicator of purity, with expected values for pure nucleic acids being in the range of 2.0-2.2.[\[6\]](#)[\[8\]](#) Lower ratios can suggest contamination with organic compounds or salts.[\[6\]](#)[\[9\]](#)

Experimental Protocols

Reagent Preparation

Lysis Buffer (for DNA extraction):

- 1 M Tris-Cl (pH 8.0): 200 μ L
- 0.5 M EDTA (pH 8.0): 4 μ L

- SDS: 1 g
- Add sterile distilled water to a final volume of 20 mL.[\[10\]](#)

TE Buffer (for nucleic acid resuspension and storage):

- 1 M Tris-Cl (pH 8.0): 1 mL
- 0.5 M EDTA (pH 8.0): 0.2 mL
- Add sterile distilled water to a final volume of 100 mL.[\[11\]](#)[\[12\]](#) Autoclave to sterilize.[\[11\]](#)[\[12\]](#)

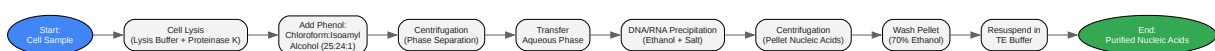
Protocol for Genomic DNA Extraction from Cells

- Cell Lysis:
 - Start with a pellet of 1-5 million cells.
 - Resuspend the cell pellet in 400 μ L of SNET lysis buffer containing Proteinase K (final concentration 400 μ g/mL).[\[13\]](#)
 - Incubate at 55°C for 1-2 hours, or until the sample is completely lysed.[\[14\]](#)
- Phenol-Chloroform Extraction:
 - Add an equal volume (400 μ L) of phenol:chloroform:isoamyl alcohol (25:24:1).
 - Vortex vigorously for 30 seconds to form an emulsion.
 - Centrifuge at 12,000 x g for 5 minutes at room temperature.
- Aqueous Phase Collection:
 - Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase and the lower organic phase.
- Chloroform Wash (Optional but Recommended):
 - Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.

- Vortex for 10 seconds and centrifuge at 12,000 x g for 2 minutes.
- Transfer the upper aqueous phase to a new tube. This step helps to remove residual phenol.
- DNA Precipitation:
 - Add 1/10 volume of 3 M sodium acetate (pH 5.2) to the aqueous phase.
 - Add 2-2.5 volumes of ice-cold 100% ethanol.
 - Invert the tube gently several times until a white DNA precipitate becomes visible.
 - Incubate at -20°C for at least 1 hour to overnight.
- DNA Pelleting and Washing:
 - Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
 - Carefully decant the supernatant.
 - Wash the pellet with 500 µL of 70% ethanol.
 - Centrifuge at 12,000 x g for 5 minutes at 4°C.
 - Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspension:
 - Resuspend the DNA pellet in an appropriate volume (e.g., 50-100 µL) of TE buffer.

Visualizing the Process

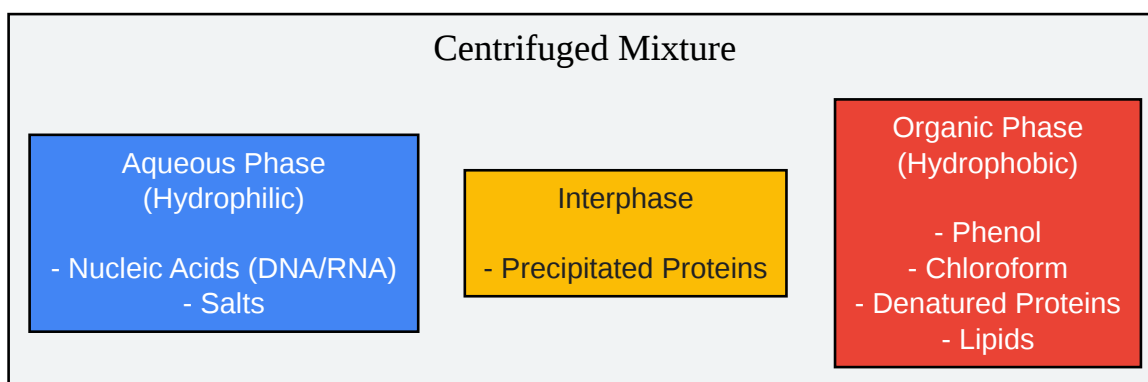
Experimental Workflow



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Caption: Experimental workflow for nucleic acid extraction using the phenol-chloroform method.

Principle of Phase Separation



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Caption: Partitioning of biomolecules during phenol-chloroform extraction.

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